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Compound of Interest

2-Methyl-5-
Compound Name: _ ) )
(trifluoromethyl)phenylboronic acid

Cat. No.: B1519933

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)phenylboronic acid: Structure,
Properties, and Applications

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly
functionalized building blocks is paramount to the efficient construction of novel molecular
architectures with tailored properties. Among these, arylboronic acids have emerged as
indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura
cross-coupling reaction. This guide provides an in-depth technical overview of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid, a versatile reagent that combines the steric influence of
a methyl group with the potent electronic effects of a trifluoromethyl moiety.

Aimed at researchers, scientists, and drug development professionals, this document will delve
into the core chemical and physical properties of this compound, its synthesis, and its
application in synthetic protocols, with a particular focus on the underlying principles that make
it a valuable asset in the development of pharmaceuticals and advanced materials.

Molecular Structure and Chemical Formula

2-Methyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized
by a benzene ring substituted with a boronic acid group [-B(OH)z], a methyl group (-CHs), and
a trifluoromethyl group (-CF3) at the 2, 5, and 1 positions, respectively.
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Chemical Formula: CsHsBFsO2[1][2]

IUPAC Name: [2-methyl-5-(trifluoromethyl)phenyl]boronic acid[3]

CAS Number: 947533-96-2[1][2]

Molecular Weight: 203.96 g/mol [3]

The spatial arrangement of the substituents on the phenyl ring dictates the molecule's reactivity
and steric profile. The ortho-methyl group can influence the conformation of the boronic acid
group, which can be a key factor in the stereoselectivity of certain reactions.

Caption: 2D Molecular Structure of 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Physicochemical Properties

The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)phenylboronic acid are
largely dictated by the interplay of its three functional groups. The boronic acid moiety allows
for its participation in cross-coupling reactions, while the trifluoromethyl and methyl groups
modulate its electronic properties, solubility, and metabolic stability.

Property Value Source
Appearance White to off-white solid/powder  [4]
Molecular Formula CsHsBF30:2 [1][2]
Molecular Weight 203.96 g/mol [3]
Purity Typically 296% [2]

Room temperature, in a dry,
Storage _ [4]
dark, and well-ventilated place

While specific data for the melting point and pKa of this exact molecule are not readily available
in peer-reviewed literature, we can infer its properties from closely related analogs. For
instance, the presence of the electron-withdrawing trifluoromethyl group is expected to
increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid
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(pKa = 8.8).[5] The acidity of substituted phenylboronic acids is a critical parameter, influencing
the conditions required for efficient transmetalation in Suzuki-Miyaura couplings.[6]

The Role of the Trifluoromethyl Group in Drug
Discovery

The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal
chemistry to enhance the drug-like properties of a molecule.[7][8] Its unique electronic nature
and high metabolic stability make it a favored substituent.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CFs group
highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] This can increase
the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.[7]

 Lipophilicity: The -CFs group significantly increases the lipophilicity of a molecule, which can
enhance its ability to cross cell membranes and the blood-brain barrier.[7][9] This is a crucial
factor for drugs targeting the central nervous system or requiring good oral bioavailability.

» Binding Affinity: As a strong electron-withdrawing group, the -CFs moiety can modulate the
electronic environment of the aromatic ring, influencing hydrogen bonding capabilities and
dipole interactions.[9] This can lead to stronger and more selective binding to biological
targets.[7]

o Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro
group, allowing for the fine-tuning of a molecule's steric and electronic properties while
potentially improving its metabolic profile.[10]

Synthesis of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid

While a specific, peer-reviewed protocol for the synthesis of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid is not readily available, a general and reliable method
for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl
borate, followed by acidic hydrolysis. A plausible synthetic route is outlined below, based on
established procedures for similar compounds.[11]
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Step 1: Grignard Reagent Formation Step 2: Borylation and Hydrolysis

0 e q \ ( 1. B(OMe)s 2-Methyl-5-(trifluoromethyl)
G Bromo-4 (trlfluoromethyl)toluena—b Mg, THF Grignard Reagent) k 2 Hs0+ H phenylboronic acid

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Methyl-5-(trifluoromethyl)phenylboronic acid.

Experimental Protocol (Hypothetical)

» Grignard Reagent Formation:

o

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a nitrogen inlet, add magnesium turnings.

o Cover the magnesium with anhydrous tetrahydrofuran (THF).
o Add a small crystal of iodine to initiate the reaction.

o Slowly add a solution of 2-bromo-4-(trifluoromethyl)toluene in anhydrous THF to the
magnesium suspension at a rate that maintains a gentle reflux.

o After the addition is complete, continue to stir the mixture at room temperature until the
magnesium is consumed.

o Borylation and Hydrolysis:

[e]

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

o

Slowly add a solution of trimethyl borate in anhydrous THF.

[¢]

Allow the reaction mixture to warm to room temperature and stir overnight.

[e]

Cool the mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the
borate ester.
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o Separate the organic layer, and extract the aqueous layer with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,
filter, and concentrate under reduced pressure.

o The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of C-C bonds between sp?-hybridized carbon atoms. 2-Methyl-5-
(trifluoromethyl)phenylboronic acid is an excellent coupling partner in these reactions,
allowing for the introduction of the 2-methyl-5-(trifluoromethyl)phenyl moiety into a wide range
of molecules.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative
addition, transmetalation, and reductive elimination.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura
Coupling

The following is a general procedure that can be adapted for the coupling of 2-Methyl-5-
(trifluoromethyl)phenylboronic acid with an aryl or heteroaryl halide.[12]
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» Reaction Setup:

o In areaction vessel, combine the aryl/heteroaryl halide (1.0 equiv.), 2-Methyl-5-
(trifluoromethyl)phenylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g.,
Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs, Na2COs, 2.0-3.0 equiv.).

o Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
o Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
o Reaction Execution:

o Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous
stirring.

o Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-
MS).

o Work-up and Purification:
o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
o Separate the organic layer, and extract the aqueous layer with the organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and
often requires optimization depending on the specific substrates used.[13] The ortho-methyl
group of the boronic acid can introduce steric hindrance, which may necessitate the use of
more active catalyst systems or bulkier phosphine ligands to achieve high yields.[14][15][16]

Safety and Handling
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2-Methyl-5-(trifluoromethyl)phenylboronic acid should be handled with care in a well-
ventilated area, and appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and
causes skin and serious eye irritation.

Conclusion

2-Methyl-5-(trifluoromethyl)phenylboronic acid is a valuable and versatile building block in
organic synthesis, particularly for the construction of complex molecules in the pharmaceutical
and materials science sectors. Its unique combination of a sterically influential methyl group
and an electronically potent trifluoromethyl group provides a powerful tool for modulating the
properties of target compounds. A thorough understanding of its physicochemical properties,
synthetic accessibility, and reactivity in key transformations like the Suzuki-Miyaura cross-
coupling is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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